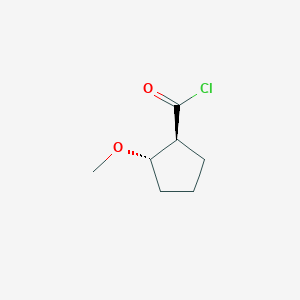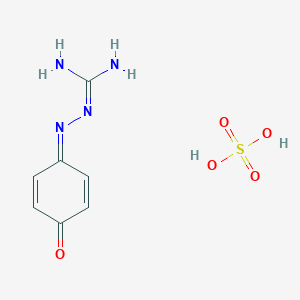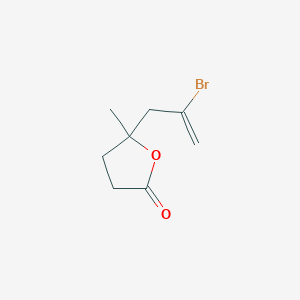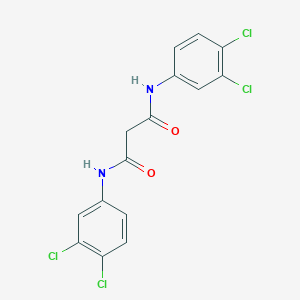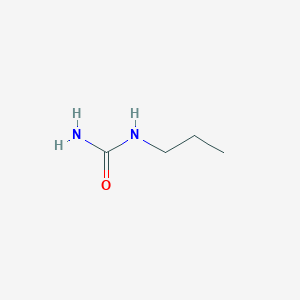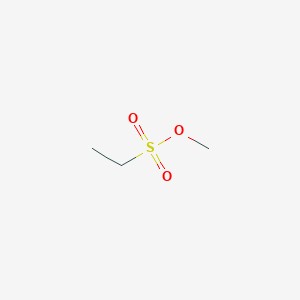
1,4-双(2-羟基六氟异丙基)苯
描述
1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene is a chemical compound with the molecular formula C12H6F12O2 and a molecular weight of 410.16 g/mol . It is known for its unique structure, which includes two hydroxyhexafluoroisopropyl groups attached to a benzene ring. This compound is typically found in the form of white crystals or powder .
科学研究应用
1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds and polymers.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
安全和危害
1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands and skin thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and storing it locked up .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene can be synthesized through various methods. One common approach involves the reaction of hexafluoroacetone with phenol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene often involves large-scale reactors and precise control of reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .
化学反应分析
Types of Reactions
1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to achieve the desired products .
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
作用机制
The mechanism of action of 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene involves its interaction with molecular targets and pathways in various systems. The hydroxyhexafluoroisopropyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can influence the compound’s behavior in chemical reactions and its effects on biological systems .
相似化合物的比较
Similar Compounds
1,3-Bis(2-hydroxyhexafluoroisopropyl)benzene: This compound has a similar structure but with the hydroxyhexafluoroisopropyl groups attached to the 1,3-positions of the benzene ring.
1,4-Bis(2-hydroxyisopropyl)benzene: This compound lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene is unique due to the presence of hydroxyhexafluoroisopropyl groups, which impart distinct chemical properties such as high thermal stability, resistance to chemical degradation, and unique reactivity patterns. These properties make it valuable in various scientific and industrial applications .
属性
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F12O2/c13-9(14,15)7(25,10(16,17)18)5-1-2-6(4-3-5)8(26,11(19,20)21)12(22,23)24/h1-4,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJDSANDEZLYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348152 | |
| Record name | 2,2'-(1,4-Phenylene)bis(hexafluoropropan-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1992-15-0 | |
| Record name | α1,α1,α4,α4-Tetrakis(trifluoromethyl)-1,4-benzenedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1992-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-(1,4-Phenylene)bis(hexafluoropropan-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)





